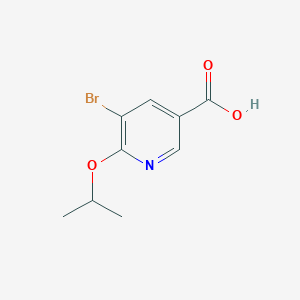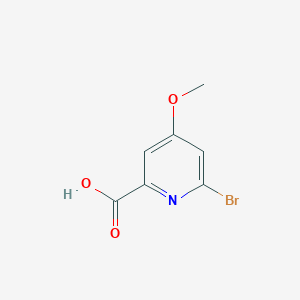
(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride
Vue d'ensemble
Description
“(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1354951-65-7 . It has a molecular weight of 292.39 and is typically stored at 4 degrees Celsius . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of “(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride” is C6H6BrCl3N2 . The InChI code for this compound is 1S/C6H5BrCl2N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H .Physical And Chemical Properties Analysis
“(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride” is a powder . It has a molecular weight of 292.39 and is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Liquid Organic Hydrogen Carriers (LOHCs) are a class of compounds that can store and release hydrogen, making them promising for energy storage applications . While “(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride” is not specifically mentioned as a LOHC, it’s possible that similar compounds could be used in this context.
LOHCs can be categorized into alcohols, amines, aromatic compounds, aminoxyl species, and others, based on their functional groups . They have potential across diverse applications including ambient hydrogen storage, regenerative fuel cell for electricity generation, rechargeable batteries and flow batteries for intensive electricity storage .
Liquid Organic Hydrogen Carriers (LOHCs) are a class of compounds that can store and release hydrogen, making them promising for energy storage applications . While “(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride” is not specifically mentioned as a LOHC, it’s possible that similar compounds could be used in this context.
LOHCs can be categorized into alcohols, amines, aromatic compounds, aminoxyl species, and others, based on their functional groups . They have potential across diverse applications including ambient hydrogen storage, regenerative fuel cell for electricity generation, rechargeable batteries and flow batteries for intensive electricity storage .
Safety And Hazards
The safety information for “(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
(4-bromo-2,6-dichlorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrCl2N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPWHDDHOTUPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-dichlorophenyl)hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)




![Benzyl 7'-chloro-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxylate](/img/structure/B1526022.png)



![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)



